4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Overview
Description
4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzoic acid core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is the respiratory system
Mode of Action
It is suggested that the compound may interact with its targets through processes such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the structure and function of the target molecules.
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways. For instance, the nucleophilic substitution reactions at the benzylic position could lead to changes in the structure of the target molecules, thereby affecting their function and the pathways they are involved in .
Result of Action
It is suggested that the compound could havecytotoxic activity , potentially making it useful as an anti-cancer agent.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. , and it should be used only outdoors or in a well-ventilated area. These precautions suggest that the compound’s action could be influenced by factors such as air quality and ventilation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid typically involves the reduction of 3-chloro-4-nitrobenzotrifluoride. The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-100°C.
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Amino-3-chlorobenzotrifluoride: Similar structure but lacks the carboxylic acid group.
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the amino and chloro groups.
Uniqueness: 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLSLGVFHCTZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405171 | |
Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95656-52-3 | |
Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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